Welcome to the BenchChem Online Store!
molecular formula C9H13N B8553302 1-Cyano-1-propylcyclopent-3-ene

1-Cyano-1-propylcyclopent-3-ene

Cat. No. B8553302
M. Wt: 135.21 g/mol
InChI Key: FBYNVXMJAGXAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399482B2

Procedure details

LDA (276 mL, 553 mmol 2M in THF) was added dropwise at −78° C. under argon to a stirred solution of valeronitrile (20 g, 25.3 mL, 241 mmol) in THF (250 mL) and then stirred for 15 minutes. The reaction mixture was then warmed to room temperature and stirred for a further 20 minutes. After cooling to −78° C., cis-1,4-dichlorobutene (30.1 g, 25.3 mL) was added dropwise over 10 minutes and the mixture stirred for 10 minutes. The mixture was allowed to warm to room temperature and was then stirred overnight. The reaction was quenched by gentle addition to 150 mL ice cold water and followed by extraction with methyl tea butyl ether. Evaporation gave 47.5 g of an orange oil. Vacuum distillation 0.2-16 mbar, 55-105° C. gave 2.3 g of a yellow oil which was used without further purification.
Name
Quantity
276 mL
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-][CH:6]([CH3:8])[CH3:7])C.[C:9](#[N:14])[CH2:10][CH2:11][CH2:12][CH3:13].Cl/[CH:16]=C\CCCl>C1COCC1>[C:9]([C:10]1([CH2:8][CH2:6][CH3:7])[CH2:16][CH:13]=[CH:12][CH2:11]1)#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
276 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.3 mL
Type
reactant
Smiles
Cl\C=C/CCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C.
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was then stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by gentle addition to 150 mL ice cold water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methyl tea butyl ether
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1(CC=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 47.5 g
YIELD: CALCULATEDPERCENTYIELD 145.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.